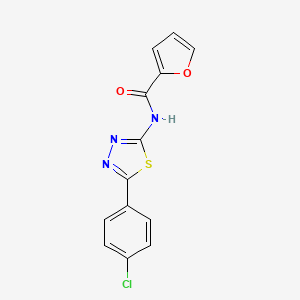

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can be used to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like PubChem . These structures are typically represented using various notations such as IUPAC Name, InChI, InChIKey, and Canonical SMILES .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like PubChem . These properties include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .

Scientific Research Applications

- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide derivatives have been investigated for their antiviral potential. In particular, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests their potential use in plant protection against viral infections.

- The distribution of electronic density across the nitro-substituted heteroaromatic ring attached to the amide group plays a crucial role in the antitubercular activity of related compounds . Further exploration of this compound class may lead to novel antitubercular agents.

- Related indole derivatives containing a furan-2-carboxamide moiety have been tested for in vitro antiproliferative activity against various cancer cell lines . Investigating the specific effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide on cell growth could provide valuable insights.

- Incorporating sulfonamides into 1,3,4-thiadiazole rings can yield compounds with carbonic anhydrase inhibitory properties . This dual pharmacophoric approach may offer novel therapeutic avenues.

- Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been explored for herbicidal applications in agriculture . Investigating the herbicidal effects of this compound could contribute to sustainable crop management.

- While not directly related to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide , certain 1,3,4-thiadiazoles have displayed anticonvulsant, antifungal, and antibacterial properties . Exploring these diverse bioactivities may reveal additional applications.

Antiviral Activity

Antitubercular Agents

Antiproliferative Properties

Carbonic Anhydrase Inhibition

Herbicidal Potential

Other Bioactivities

Future Directions

Mechanism of Action

Target of Action

The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been found to exhibit activity against Mycobacterium tuberculosis cell lines . This suggests that the primary targets of this compound are likely to be proteins or enzymes essential for the growth and survival of these bacteria.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently under investigation. Given its antitubercular activity, it is likely that it interferes with pathways essential for the growth and survival of mycobacterium tuberculosis .

Result of Action

The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This indicates that the compound’s action at the molecular and cellular levels leads to the inhibition of bacterial growth, potentially making it a candidate for the development of novel antitubercular agents .

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLAYQULWGXRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)

![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)